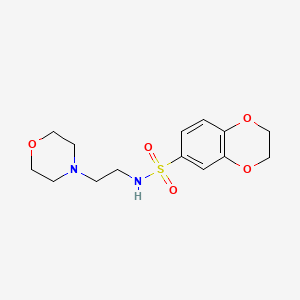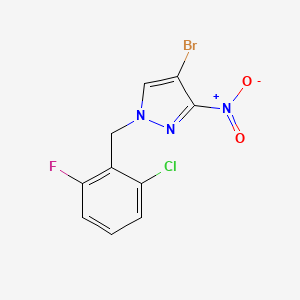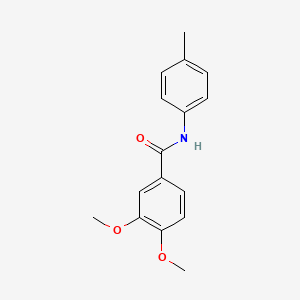
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as BDBES, is a sulfonamide compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various research fields due to its unique properties and mechanism of action.
Mécanisme D'action
BDBES works by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, BDBES can affect various physiological processes, leading to its potential use in various research fields.
Biochemical and physiological effects:
BDBES has been shown to have various biochemical and physiological effects, including neuroprotective effects, anti-cancer effects, and vasodilatory effects. These effects are due to its mechanism of action, which involves the inhibition of carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
BDBES has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, there are also limitations to its use in lab experiments, including its cost and potential side effects.
Orientations Futures
There are several future directions for the use of BDBES in scientific research. One potential direction is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in cancer research as a chemotherapeutic agent. Additionally, BDBES may have potential applications in the treatment of hypertension and other cardiovascular diseases. Further research is needed to fully explore the potential of BDBES in these areas.
In conclusion, BDBES is a sulfonamide compound that has shown promising results in various scientific research fields due to its unique properties and mechanism of action. Its potential applications in neuroscience, cancer research, and cardiovascular research make it an ideal compound for further research.
Méthodes De Synthèse
The synthesis of BDBES involves a multi-step process that includes the reaction of 2,3-dihydro-1,4-benzodioxine with morpholine to form N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine, which is then reacted with sulfamide to form BDBES. This synthesis method has been optimized to produce high yields of pure BDBES, making it an ideal compound for scientific research.
Applications De Recherche Scientifique
BDBES has been extensively studied for its potential use in various scientific research fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, BDBES has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, BDBES has been shown to inhibit the growth of cancer cells and can potentially be used as a chemotherapeutic agent. In cardiovascular research, BDBES has been shown to have vasodilatory effects and can potentially be used to treat hypertension.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c17-22(18,15-3-4-16-5-7-19-8-6-16)12-1-2-13-14(11-12)21-10-9-20-13/h1-2,11,15H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZDFOTXLAODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dichlorophenyl)ethyl]-1-ethyl-4-piperidinamine](/img/structure/B5822883.png)
![8-(4-methylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5822888.png)
![2-(8-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)ethyl acetate](/img/structure/B5822898.png)



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-naphthalenesulfonamide](/img/structure/B5822924.png)



![4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B5822937.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)